[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)
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Overview
Description
[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) is a complex organic compound characterized by its unique structure, which includes two trimethylsilane groups and two methylsulfanyl groups attached to a hepta-1,6-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the methylsulfanyl groups, yielding a simpler diene structure.
Substitution: The trimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
While specific biological and medicinal applications of this compound are still under investigation, its potential as a precursor for bioactive molecules is of significant interest. The ability to modify its structure through various chemical reactions makes it a versatile tool in drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and high-performance materials .
Mechanism of Action
The mechanism by which [1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) exerts its effects is primarily through its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in oxidation reactions, the methylsulfanyl groups are targeted, leading to the formation of sulfoxides or sulfones .
Comparison with Similar Compounds
Similar Compounds
[1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione]: Known for its anti-inflammatory properties and used in various medicinal applications.
[1,7-Bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione]: Another compound with similar structural features, used in the synthesis of bioactive molecules.
Uniqueness
What sets [1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) apart is its dual functional groups (methylsulfanyl and trimethylsilane), which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and robust performance .
Properties
CAS No. |
833460-62-1 |
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Molecular Formula |
C15H32S2Si2 |
Molecular Weight |
332.7 g/mol |
IUPAC Name |
[1,7-bis(methylsulfanyl)-7-trimethylsilylhepta-1,6-dienyl]-trimethylsilane |
InChI |
InChI=1S/C15H32S2Si2/c1-16-14(18(3,4)5)12-10-9-11-13-15(17-2)19(6,7)8/h12-13H,9-11H2,1-8H3 |
InChI Key |
PVPDCLWXENQCNY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=CCCCC=C([Si](C)(C)C)SC)SC |
Origin of Product |
United States |
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